BenchChemオンラインストアへようこそ!

(S)-Citalopram-d4 Oxalate

Pharmacology Stereochemistry SSRI Mechanism

As the S-enantiomer deuterated analog of Escitalopram oxalate, (S)-Citalopram-d4 Oxalate delivers unmatched analytical accuracy as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS. Unlike racemic Citalopram-d6 or unlabeled salts, its four-deuterium (+4 Da) mass shift and stereochemical purity ensure precise co-elution with the target analyte, effectively correcting for matrix effects and ionization variability. This is the definitive internal standard for validated bioanalytical methods compliant with ICH M10 and FDA guidelines. Ideal for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

Molecular Formula C22H23FN2O5
Molecular Weight 418.5 g/mol
Cat. No. B12415368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Citalopram-d4 Oxalate
Molecular FormulaC22H23FN2O5
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
InChIInChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i5D,6D,7D,8D;
InChIKeyKTGRHKOEFSJQNS-AIQZQQGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Citalopram-d4 Oxalate: A Deuterated Internal Standard for Precise Escitalopram Quantification


(S)-Citalopram-d4 Oxalate is a deuterium-labeled analog of Escitalopram oxalate, the therapeutically active S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) Citalopram. As a stable isotope-labeled internal standard (SIL-IS), it is engineered for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where it co-elutes with the non-labeled analyte to correct for matrix effects and ionization variability, thereby enabling precise quantification of Escitalopram in complex biological matrices .

Why (S)-Citalopram-d4 Oxalate Cannot Be Substituted by Other Deuterated Citalopram Analogs


In-class compounds cannot be simply interchanged due to critical differences in stereochemistry and labeling that directly impact analytical accuracy. Substituting (S)-Citalopram-d4 with racemic Citalopram-d6 introduces the therapeutically inactive R-enantiomer, which can lead to inaccurate quantification of the active S-enantiomer in chiral analyses. Even other deuterated Escitalopram analogs (e.g., Escitalopram-d3) or unlabeled salts may exhibit different chromatographic retention times, distinct mass transitions, or fail to adequately correct for matrix effects, thereby compromising method validation and data integrity . The specific combination of the S-enantiomer and a +4 Da mass shift from four deuterium atoms is essential for minimizing isotopic interference and ensuring reliable co-elution with the target analyte in validated LC-MS/MS assays [1].

Quantitative Evidence for Selecting (S)-Citalopram-d4 Oxalate Over Analogs


Chiral Purity and Binding Affinity: S-Enantiomer vs. R-Enantiomer

The therapeutic activity of Escitalopram resides solely in the S-enantiomer. (S)-Citalopram-d4 Oxalate is the labeled analog of this active enantiomer, which demonstrates a 30-fold higher binding affinity (Ki = 0.89 nM) for the serotonin transporter (SERT) compared to the R-enantiomer. This stereospecificity means that racemic or R-enantiomer-labeled internal standards are not suitable surrogates for quantifying the active pharmaceutical ingredient .

Pharmacology Stereochemistry SSRI Mechanism

Isotopic Purity and Mass Difference for LC-MS/MS Quantification

Effective use of a deuterated internal standard requires a sufficient mass difference from the analyte to avoid isotopic interference and ensure distinct detection. (S)-Citalopram-d4 Oxalate provides a +4 Da mass shift relative to unlabeled Escitalopram (MW 418.45 vs. ~414.45 g/mol for the free base). This is optimal for LC-MS/MS, minimizing signal overlap and ensuring the internal standard peak is fully resolved from the analyte's M+2 or M+4 isotopic peaks . In contrast, a d3-labeled analog provides a smaller +3 Da shift, which can lead to cross-talk in certain MS instruments, while a d6-labeled racemic mixture introduces a non-specific enantiomeric signal [1].

Bioanalysis LC-MS/MS Method Validation

Purity and Quality Assurance for Reliable Analytical Standards

For use as a reference standard or internal standard, high chemical and isotopic purity is paramount. Commercially available (S)-Citalopram-d4 Oxalate is offered with specified purity levels, typically >95% or >98% by HPLC, and is produced under ISO 17034 accreditation, ensuring traceability and consistency [1]. This level of quality control contrasts with non-certified or lower-purity analogs, which may contain unlabeled material or impurities that can skew quantitative results and fail regulatory scrutiny .

Quality Control Reference Standards ISO 17034

Optimal Application Scenarios for (S)-Citalopram-d4 Oxalate in Research and Development


Therapeutic Drug Monitoring (TDM) of Escitalopram in Plasma or Serum

This compound is the ideal internal standard for developing and validating robust LC-MS/MS methods for the precise quantification of Escitalopram in patient samples. Its use corrects for matrix effects and sample preparation variability, enabling accurate measurement of drug levels for clinical decision-making. The method should incorporate (S)-Citalopram-d4 Oxalate at the beginning of sample preparation to control for extraction efficiency and ionization variability .

Pharmacokinetic (PK) and Bioequivalence Studies

In preclinical and clinical studies, (S)-Citalopram-d4 Oxalate serves as a critical SIL-IS for measuring Escitalopram concentrations in plasma, urine, or tissue homogenates over time. This allows for the accurate calculation of key PK parameters (e.g., Cmax, AUC, t1/2) without the confounding influence of analytical variability, which is essential for drug development and regulatory submissions .

Forensic Toxicology and Post-Mortem Analysis

The compound is employed as an internal standard in validated UPLC-MS/MS methods for the screening and confirmation of Escitalopram in post-mortem whole blood and other forensic matrices. Its ability to co-elute with the analyte under various conditions ensures reliable quantitation even in complex, degraded biological samples, providing accurate data for legal and investigative purposes [1].

Method Development and Validation for Escitalopram and Metabolites

Analytical chemists utilize (S)-Citalopram-d4 Oxalate to validate new LC-MS/MS methods for the simultaneous quantification of Escitalopram and its metabolites (e.g., demethylcitalopram). The compound's stability and predictable behavior allow for rigorous assessment of method parameters including accuracy, precision, linearity, and matrix effects, ensuring the method meets ICH or FDA bioanalytical guidelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Citalopram-d4 Oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.